molecular formula C25H23BrN2O2 B5185609 2-(4-bromophenyl)-3-[4-(4-methylphenoxy)butyl]-4(3H)-quinazolinone

2-(4-bromophenyl)-3-[4-(4-methylphenoxy)butyl]-4(3H)-quinazolinone

Cat. No. B5185609
M. Wt: 463.4 g/mol
InChI Key: QUVARRDDGXQGII-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinazolinones often involves cyclization reactions of anthranilamide derivatives with various reagents. A typical approach for synthesizing quinazolinone derivatives includes the reaction of anthranilamides with aldehydes catalyzed by acids such as p-toluenesulfonic acid, followed by oxidative dehydrogenation mediated by hypervalent iodine compounds like phenyliodine diacetate (PIDA) for the synthesis of 4(3H)-quinazolinones (Cheng et al., 2013). Another method involves one-pot three-component synthesis using isatoic anhydride, orthoesters, and amines in the presence of KAl(SO4)2·12H2O (Alum) under microwave irradiation and solvent-free conditions (Mohammadi & Hossini, 2011).

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives can be characterized by various spectroscopic methods including IR, NMR, and mass spectrometry. The structure is confirmed through spectral characterization techniques and computational data, including density functional theory (DFT) calculations, which provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), vibrational properties, and charge distribution potential (Sarkar et al., 2021).

Chemical Reactions and Properties

Quinazolinones undergo various chemical reactions, including cyclization, lithiation, and reactions with nucleophiles. For instance, 3-amino-2-methyl-4(3H)-quinazolinone can be doubly lithiated with n-butyllithium, reacting with a variety of electrophiles to give 2-substituted derivatives (Smith et al., 1996). These reactions highlight the versatility of quinazolinone derivatives in organic synthesis, enabling the introduction of various functional groups to the core structure.

Physical Properties Analysis

The physical properties of quinazolinone derivatives, such as solubility and crystalline structure, can significantly influence their pharmacological activity. For example, the conformational twist between phenyl and quinazolinone rings in 2-(2-hydroxyphenyl)-4(3H)-quinazolinone leads to different molecular packing in the solid state, affecting its solid-state fluorescence (Anthony, 2012).

Chemical Properties Analysis

Quinazolinones exhibit a range of chemical properties, including antioxidant, antimicrobial, and metal-ion sensing capabilities. Their antioxidant activity can be evaluated using methods like DPPH, ABTS, and TEAC, showing that substituents at position 2 of the quinazolinone scaffold play a crucial role in their antioxidant properties (Mravljak et al., 2021). Furthermore, quinazolinones have been explored for their selective metal-ion-sensor properties, demonstrating their ability to selectively detect metal ions like Zn(2+) and Cd(2+) in micromolar concentrations (Anthony, 2012).

Mechanism of Action

The biological activity of quinazolinones depends on their specific structure. Some quinazolinones are known to have antimicrobial, anticancer, and anti-inflammatory properties .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on its specific structure and properties. It’s always important to handle chemical compounds with appropriate safety measures .

Future Directions

The study of quinazolinones is an active area of research in medicinal chemistry, and new derivatives with improved biological activity are continually being synthesized and tested .

properties

IUPAC Name

2-(4-bromophenyl)-3-[4-(4-methylphenoxy)butyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23BrN2O2/c1-18-8-14-21(15-9-18)30-17-5-4-16-28-24(19-10-12-20(26)13-11-19)27-23-7-3-2-6-22(23)25(28)29/h2-3,6-15H,4-5,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUVARRDDGXQGII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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